molecular formula C10H11Cl2NO B1622692 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide CAS No. 91900-33-3

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B1622692
CAS No.: 91900-33-3
M. Wt: 232.1 g/mol
InChI Key: LHQVFSANFAUBFJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and substituents. The compound's name systematically describes its molecular architecture, beginning with the chloroacetamide backbone and proceeding through the substituted ethyl linkage to the para-chlorinated phenyl ring. This naming convention ensures unambiguous identification of the compound's structure while conforming to established chemical nomenclature standards.

The molecular formula C₁₀H₁₁Cl₂NO accurately represents the atomic composition of the compound, indicating the presence of ten carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 232.11 grams per mole provides important information for stoichiometric calculations and analytical applications. The compound's Chemical Abstracts Service registry number 91900-33-3 serves as a unique identifier within chemical databases and literature, facilitating accurate identification and retrieval of information about the compound across various scientific resources.

Structural representation of the compound through various chemical notation systems provides comprehensive information about its molecular architecture. The Simplified Molecular Input Line Entry System representation O=C(NC(C1=CC=C(Cl)C=C1)C)CCl offers a linear description of the molecular structure that can be processed by chemical software systems. The International Chemical Identifier key LHQVFSANFAUBFJ-UHFFFAOYSA-N provides an additional unique identifier that facilitates database searches and cross-referencing across different chemical information systems.

Property Value Source
Chemical Abstracts Service Number 91900-33-3
Molecular Formula C₁₀H₁₁Cl₂NO
Molecular Weight 232.11 g/mol
MDL Number MFCD06357430
Density 1.252 g/cm³
Boiling Point 396.2°C at 760 mmHg
Flash Point 193.4°C

The three-dimensional structure of this compound reveals important conformational characteristics that influence its chemical and physical properties. The compound exhibits specific spatial arrangements around the amide bond, which adopts a planar configuration characteristic of acetamide derivatives. The substituted phenyl ring can adopt various orientations relative to the acetamide backbone, creating conformational flexibility that may influence the compound's interactions with other molecules. The presence of the chlorine substituent on the phenyl ring introduces additional steric considerations that affect the overall molecular geometry.

Advanced spectroscopic and analytical techniques have been employed to characterize the structural features of this compound comprehensively. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns. Infrared spectroscopy reveals characteristic absorption bands associated with the amide carbonyl group and other functional groups present in the molecule. These analytical approaches collectively provide a complete picture of the compound's structural identity and confirm its successful synthesis.

Historical Context in Acetamide Derivative Research

The development of acetamide derivatives has followed a fascinating historical trajectory that began with the discovery of simple acetanilide compounds in the late nineteenth century and has evolved to encompass increasingly sophisticated molecular architectures like this compound. The historical foundation for acetamide chemistry was established in 1886 when acetanilide was first introduced into medical practice as a fever-reducing agent under the trade name Antifebrin. This landmark discovery emerged from an accidental dispensing error when a chemist provided acetanilide instead of naphthalene to a patient, leading to the unexpected observation of its therapeutic properties. The subsequent recognition of acetanilide's biological activity sparked intensive research into related compounds and established acetamide derivatives as an important class of synthetic organic molecules.

The early development of acetamide chemistry was closely linked to advances in the organic dye industry, which provided both the synthetic methodologies and the chemical precursors necessary for preparing these compounds. Carl Duisberg at Friedrich Bayer and Company conducted pioneering research into acetamide derivatives as by-products of dye synthesis, leading to the discovery of acetophenetidine, which was marketed as Phenacetin. These early discoveries demonstrated that systematic structural modifications of acetamide compounds could yield molecules with enhanced properties and reduced undesirable effects. The success of these early acetamide derivatives established the foundation for subsequent research into more complex structural analogs.

The synthesis and characterization of acetamide derivatives have been extensively studied using various methodological approaches that have evolved significantly since the early work in this field. Traditional synthetic routes for preparing acetamide compounds involve the acetylation of aniline derivatives using acetic anhydride or glacial acetic acid in the presence of appropriate catalysts. These classical methods have been refined and extended to accommodate the preparation of more complex derivatives like this compound, which require sophisticated synthetic strategies to introduce multiple functional groups while maintaining selectivity and yield.

The evolution of acetamide derivative research has been significantly influenced by the discovery that many of these compounds undergo metabolic transformation to active metabolites in biological systems. In 1947, David Lester and Leon Greenberg discovered that paracetamol (acetaminophen) was a major active metabolite of acetanilide, fundamentally changing our understanding of how these compounds exert their effects. This discovery led to intensive research into the structure-activity relationships of acetamide derivatives and prompted the development of new compounds designed to optimize desired properties while minimizing undesirable characteristics.

Historical Milestone Year Significance Source
Acetanilide Discovery 1886 First acetamide derivative with recognized biological activity
Phenacetin Development 1887 Second-generation acetamide derivative with improved properties
Paracetamol Identification 1947 Discovery of active metabolite principle
Alpha-Haloamide Research 1960s-present Systematic exploration of halogenated derivatives

The development of chloroacetamide compounds represents a significant advancement in acetamide chemistry, with 2-chloro-N-(4-chlorophenyl)acetamide serving as an important early example of this class. Research into chloroacetamide derivatives has revealed their utility as fungistatic agents, with compounds like 2,4'-dichloroacetanilide demonstrating specific activity against various fungal pathogens. The minimum inhibitory concentration values observed for these compounds have provided important insights into structure-activity relationships within the chloroacetamide family. These findings have informed the design of more sophisticated derivatives like this compound, which incorporate additional structural complexity to optimize specific properties.

Modern research into alpha-haloamides has revealed the rich chemistry associated with these compounds, particularly their utility as building blocks for the preparation of various intermediates used in pharmaceutical synthesis. The high reactivity of alpha-haloamides as synthetic intermediates has made them valuable tools for constructing complex molecular architectures, including beta-lactams, dioxopiperazines, oxazolidinones, and other important structural motifs. The systematic exploration of these synthetic applications has contributed to our understanding of how compounds like this compound can serve as versatile starting materials for further chemical transformations.

Contemporary research into flavonoid acetamide derivatives has demonstrated the continued relevance of acetamide chemistry in modern synthetic organic chemistry. These studies have shown that modification of natural products with acetamide groups can significantly improve bioavailability and other important molecular properties, albeit sometimes with trade-offs in other characteristics. The systematic evaluation of structure-activity relationships in these systems has provided valuable insights that inform the design of new acetamide derivatives with optimized properties for specific applications.

Properties

IUPAC Name

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-7(13-10(14)6-11)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQVFSANFAUBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393594
Record name 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91900-33-3
Record name 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 4-chlorophenyl ethylamine with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetone, under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry. It is often utilized in the production of agrochemicals and specialty chemicals due to its reactivity and ability to form derivatives through substitution reactions.

Reactions Involving 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
The compound can undergo several types of reactions:

  • Oxidation : Produces carboxylic acids or ketones.
  • Reduction : Yields amines or alcohols.
  • Substitution : Generates various substituted derivatives depending on the nucleophile used.

Biological Applications

Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities. It has been studied for its potential as an antiallergic and anti-inflammatory agent. The compound's structural similarities to known pharmaceuticals suggest it could be effective in treating conditions such as allergic rhinitis and asthma.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications.

CompoundActivityTested Strains
This compoundModerate antibacterial activityE. coli, S. aureus
Related chloroacetamidesBroad-spectrum activityDrug-resistant strains of Candida

Anticancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro tests demonstrated that the compound could induce apoptosis in colorectal and lung cancer cells, indicating its potential as an anticancer agent.

Cytotoxicity Assessment

Cell LineViability (%)Concentration (µM)
Caco-239.810
A54956.910

Summary of Findings

The applications of this compound span multiple scientific domains, including:

  • Chemical Research : As an intermediate for synthesizing complex organic compounds.
  • Biological Studies : Investigating its potential as an antiallergic and antimicrobial agent.
  • Pharmaceutical Development : Exploring its efficacy as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, it may inhibit enzyme activity or interfere with cellular signaling processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-chlorophenyl group in the target compound can be replaced with other substituents, altering physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features
2-Chloro-N-[1-(4-fluorophenyl)ethyl]acetamide 4-F C₁₀H₁₀ClFNO 215.65 Enhanced electronegativity; potential for altered receptor binding.
2-Chloro-N-[1-(4-methylphenyl)ethyl]acetamide 4-CH₃ C₁₁H₁₃ClNO 210.68 Increased hydrophobicity; may improve membrane permeability.
2-Chloro-N-[1-(4-isopropylphenyl)ethyl]acetamide 4-iPr C₁₃H₁₇ClNO 238.74 Steric hindrance from isopropyl group; could reduce metabolic degradation.

Impact of Substituents :

  • Hydrophobic groups (e.g., -CH₃, -iPr) improve lipid solubility, influencing bioavailability.

Backbone Modifications

Variations in the ethyl chain or acetamide group yield distinct analogs:

Compound Name Backbone Modification Molecular Formula Key Properties
2-Chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide Naphthyl substituent C₁₄H₁₃ClNO Extended aromatic system; potential for π-π interactions in drug design.
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole ring incorporation C₁₀H₆Cl₂N₃OS Heterocyclic backbone; may confer antimicrobial activity.

Structural Insights :

  • Heterocyclic cores (e.g., thiadiazole, pyrazole) introduce rigidity and diverse binding modes compared to the flexible ethyl chain in the target compound.

Crystallographic and Spectral Data

While crystallographic data for the target compound are unavailable, related chloroacetamides exhibit:

  • Hydrogen bonding networks : N–H···O and C–H···N interactions stabilize crystal packing, as seen in pyrazole-based analogs.
  • Dihedral angles : In pyrazole derivatives, dihedral angles between aromatic rings range from 30.7° to 71.5°, influencing molecular conformation.

Biological Activity

2-Chloro-N-[1-(4-chlorophenyl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties. The compound's structural uniqueness, characterized by the presence of chloro and ethyl groups, may influence its reactivity and biological profile.

  • Molecular Formula : C10H11Cl2NO
  • Molecular Weight : 232.1 g/mol
  • Boiling Point : 368.8 °C
  • Melting Point : 168 °C
  • Density : 1.4 g/cm³

The biological activity of this compound is thought to involve interactions with specific molecular targets, leading to modulation of various biological pathways. These interactions may inhibit enzyme activities or interfere with cellular signaling processes, resulting in observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, with a focus on bacterial strains.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans8.0 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against breast cancer cell lines.

Case Study: Anticancer Activity

In a study conducted at Tata Memorial Hospital, Mumbai, derivatives of this compound were synthesized and tested for their anticancer activity against MCF-7 (breast cancer) cells. Among the tested derivatives, one exhibited significant inhibition of cell proliferation:

  • Compound Tested : N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide
  • Activity : Strong anticancer activity with IC50 values indicating effective cell growth inhibition.

This compound's mechanism involved the modulation of COX/LOX pathways, which are crucial in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Anti-inflammatory Efficacy Data

ModelObserved Effect
Carrageenan-induced paw edemaSignificant reduction in edema
Lipopolysaccharide (LPS) modelDecreased cytokine levels (TNF-α, IL-6)

These results indicate potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A primary approach involves reacting 1-(4-chlorophenyl)ethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert conditions. Key steps include:

  • Step 1: Equimolar mixing of 1-(4-chlorophenyl)ethylamine and chloroacetyl chloride at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).
  • Step 2: Gradual warming to room temperature with stirring for 3–5 hours.
  • Step 3: Purification via column chromatography or recrystallization to isolate the product .
    Optimization Tips:
  • Use triethylamine as a base to scavenge HCl and improve yield .
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 1.5–1.7 ppm (CH3 from ethyl group), δ 4.2–4.5 ppm (CH2Cl), and δ 7.2–7.4 ppm (aromatic protons) .
    • ¹³C NMR: Signals at ~170 ppm (C=O), ~45 ppm (CH2Cl), and aromatic carbons at ~125–140 ppm .
  • Infrared (IR) Spectroscopy: Strong absorption at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z ≈ 257 (M⁺ for C10H10Cl2NO) .
  • X-ray Crystallography: Resolves intramolecular interactions (e.g., C–H···O) and packing motifs .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Hazard Mitigation:
    • Use fume hoods and PPE (gloves, goggles) due to respiratory and dermal toxicity risks .
    • Avoid inhalation/ingestion; handle with spatulas, not bare hands.
  • Storage: Keep in airtight containers at 2–8°C to prevent decomposition.
  • Waste Disposal: Neutralize with dilute sodium bicarbonate before disposal in halogenated waste .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., over-alkylation or hydrolysis) be suppressed during synthesis?

Methodological Answer:

  • Kinetic Control: Maintain low temperatures (0–5°C) to favor nucleophilic attack over hydrolysis .
  • Solvent Selection: Use anhydrous DMF or dichloromethane to limit water-mediated side reactions.
  • Stoichiometry: Employ a slight excess of chloroacetyl chloride (1.1 eq) to drive the reaction to completion .
  • Additives: Catalytic DMAP (4-dimethylaminopyridine) accelerates acylation and reduces byproducts .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

  • Impurity Identification:
    • Compare experimental NMR with computational predictions (e.g., DFT calculations).
    • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Purity Checks:
    • Perform HPLC with a C18 column (acetonitrile/water gradient) to detect unreacted starting materials.
    • Analyze by elemental analysis (C, H, N) to confirm stoichiometry .

Q. How can enantioselective synthesis of the chiral ethyl group be achieved?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-1-(4-chlorophenyl)ethylamine derived from enzymatic resolution or asymmetric hydrogenation .
  • Catalytic Asymmetric Synthesis:
    • Employ chiral ligands (e.g., BINAP) with palladium catalysts for kinetic resolution .
    • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for SN2 pathways using Gaussian or ORCA software.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction rates (e.g., solvation in DMF vs. THF) .
  • QSPR Models: Corrate Hammett σ values with substituent effects on the aromatic ring .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s stability and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects: The para-chloro group decreases electron density on the acetamide nitrogen, reducing susceptibility to hydrolysis.
  • Resonance Stabilization: Delocalization of the amide lone pair into the aromatic ring enhances thermal stability .
  • Experimental Validation:
    • Compare degradation rates with analogs (e.g., 4-methylphenyl vs. 4-chlorophenyl) under accelerated aging conditions (40°C/75% RH) .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Heat Transfer: Optimize cooling efficiency to prevent exothermic runaway reactions.
  • Purification: Replace column chromatography with fractional crystallization (solvent: ethyl acetate/hexane) for cost-effectiveness .
  • Yield Optimization: Use flow chemistry for continuous mixing and improved reproducibility .

Q. How can structure-activity relationships (SAR) guide derivatization for biological studies?

Methodological Answer:

  • Key Modifications:
    • Replace the chloro group with fluorine to alter lipophilicity (logP) .
    • Introduce heterocycles (e.g., pyrazole) at the ethyl position to enhance binding affinity .
  • Bioassay Design:
    • Test analogs for enzyme inhibition (e.g., GPX4) using fluorescence-based assays .
    • Correlate IC50 values with computed steric/electronic parameters (e.g., molecular volume, HOMO-LUMO gaps) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide
Reactant of Route 2
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2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide

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